molecular formula C2H2NNaO2S B13182535 Sodium cyanomethanesulfinate

Sodium cyanomethanesulfinate

Katalognummer: B13182535
Molekulargewicht: 127.10 g/mol
InChI-Schlüssel: DLHYUQRWNGHXJQ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium cyanomethanesulfinate is an organosulfur compound with the molecular formula C₂H₂NNaO₂S. It is a sodium salt of cyanomethanesulfinic acid and is used as a versatile reagent in organic synthesis. This compound is known for its ability to act as a sulfonylating agent, making it valuable in the formation of various sulfur-containing compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium cyanomethanesulfinate can be synthesized through several methods. One common approach involves the reaction of cyanomethanesulfinic acid with sodium hydroxide. The reaction typically occurs in an aqueous medium at room temperature, resulting in the formation of the sodium salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and filtration to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium cyanomethanesulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions to form sulfonamides and sulfones.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like amines and alcohols are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Sulfonamides and sulfones.

Wissenschaftliche Forschungsanwendungen

Sodium cyanomethanesulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing various organosulfur compounds, including sulfonamides, sulfones, and sulfonic acids.

    Biology: It is used in the modification of biomolecules and the synthesis of biologically active compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of sodium cyanomethanesulfinate involves its ability to donate a sulfonyl group to various substrates. This process typically involves the formation of a sulfonyl radical intermediate, which can then react with other molecules to form the desired products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate.

Vergleich Mit ähnlichen Verbindungen

    Sodium methanesulfinate: Similar in structure but lacks the cyanomethyl group.

    Sodium benzenesulfinate: Contains a benzene ring instead of a cyanomethyl group.

    Sodium toluenesulfinate: Contains a toluene group instead of a cyanomethyl group.

Uniqueness: Sodium cyanomethanesulfinate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity and properties compared to other sulfinates. This makes it particularly useful in specific synthetic applications where the cyanomethyl group is required.

Eigenschaften

Molekularformel

C2H2NNaO2S

Molekulargewicht

127.10 g/mol

IUPAC-Name

sodium;cyanomethanesulfinate

InChI

InChI=1S/C2H3NO2S.Na/c3-1-2-6(4)5;/h2H2,(H,4,5);/q;+1/p-1

InChI-Schlüssel

DLHYUQRWNGHXJQ-UHFFFAOYSA-M

Kanonische SMILES

C(C#N)S(=O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.